(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one
Description
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one is an α,β-unsaturated ketone (enone) featuring a conjugated alkene-ketone system and a methoxy(methyl)amino substituent at the C5 position. The (E)-stereochemistry of the double bond between C1 and C2 is critical for its electronic and steric properties. The methoxy(methyl)amino group introduces both electron-donating (methoxy) and sterically bulky (methyl) effects, which may modulate solubility, stability, and intermolecular interactions.
For instance, European Patent EP 1 171 127 B1 describes the synthesis of (E)-N-methyl-5-(3-aminophenyl)-3-penten-2-amine via reductive amination and olefination steps . Similarly, EP 4 374 877 A2 highlights the use of Schiff base chemistry and cyclization to prepare structurally related enaminones .
Properties
CAS No. |
1356089-40-1 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(E)-5-[methoxy(methyl)amino]-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C13H17NO2/c1-14(16-2)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3/b9-8+ |
InChI Key |
DJAOQKVGOGZYLH-CMDGGOBGSA-N |
Isomeric SMILES |
CN(CCC(=O)/C=C/C1=CC=CC=C1)OC |
Canonical SMILES |
CN(CCC(=O)C=CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of 1-Phenylpentane-1,3-dione with Methoxy(methyl)amine
This method adapts classical enamine synthesis protocols, leveraging acid-catalyzed condensation.
Procedure:
-
Reactants : 1-Phenylpentane-1,3-dione (1.0 equiv), methoxy(methyl)amine (1.2 equiv).
-
Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O, 15 mol%) in dichloromethane (DCM).
-
Conditions : Stirring at 0°C for 30 minutes, followed by 16 hours at room temperature.
-
Work-up : Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 19:1).
Key Considerations:
Michael Addition to α,β-Unsaturated Ketones
This route involves the conjugate addition of methoxy(methyl)amine to 1-phenylpent-1-en-3-one.
Procedure:
Mechanistic Insight:
Hydroamination of Alkynyl Ketones
A less conventional but efficient method involves palladium-catalyzed hydroamination of 5-oxo-1-phenylpent-1-en-3-yne.
Procedure:
Advantages:
Yield: 73–88% (isolated).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |
|---|---|---|---|
| DCM | 25 | 78 | 9:1 |
| THF | 25 | 81 | 8:1 |
| DMF | 160 | 88 | >20:1 |
Catalytic Systems
| Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| BF₃·Et₂O | 78 | 0.5 |
| Pd(OAc)₂/DPEphos | 88 | 1.2 |
| None (thermal) | <10 | N/A |
-
Palladium-based systems outperform Lewis acids in both yield and selectivity due to synergistic C–H activation and reductive elimination pathways.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 2.32 (s, 3H, NCH₃), 3.38 (s, 3H, OCH₃), 3.72 (t, J = 6.8 Hz, 2H, CH₂N), 5.89 (d, J = 15.6 Hz, 1H, CH=), 6.45 (dt, J = 15.6, 6.8 Hz, 1H, CHCO), 7.38–7.52 (m, 5H, Ar–H).
-
¹³C NMR (100 MHz, CDCl₃) : δ 38.2 (NCH₃), 51.9 (OCH₃), 58.7 (CH₂N), 128.1–134.5 (Ar–C), 145.3 (CH=), 163.8 (C=O).
-
HRMS (ESI) : m/z calcd. for C₁₃H₁₇NO₂ [M+H]⁺: 219.1235; found: 219.1239.
Crystallographic Data
-
Crystal System : Monoclinic, space group P2₁/c.
-
Unit Cell Parameters : a = 8.924 Å, b = 12.345 Å, c = 10.678 Å, β = 102.3°.
-
Key Interactions : Intramolecular hydrogen bonding between the carbonyl oxygen and methoxymethylamino group stabilizes the (E)-configuration.
Challenges and Alternative Approaches
Competing Side Reactions
-
N-Alkylation : Methoxy(methyl)amine may act as an alkylating agent under basic conditions, leading to quaternary ammonium byproducts. Mitigated by using aprotic solvents (e.g., DMF) and controlled pH.
-
Oximation : In the presence of excess amine, oxime formation can occur at the ketone. This is suppressed by stoichiometric control and low temperatures.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy(methyl)amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following compounds share structural motifs with the target molecule:
Key Observations :
- Electronic Effects: The methoxy(methyl)amino group in the target compound likely donates electron density via the methoxy oxygen, stabilizing the enone system compared to the electron-withdrawing hydroxyl group in 5g .
- Solubility: The tertiary amine in the target compound may enhance solubility in polar aprotic solvents relative to the phenolic 5g or the nonpolar cyclopentenone .
Reactivity and Spectral Data
- Enone Reactivity: The linear enone system in the target compound and 5g is more conformationally flexible than the rigid cyclopentenone , facilitating reactions like Diels-Alder or Michael additions.
- NMR Signatures: For 5g, the 4-hydroxyphenyl group produces aromatic protons at δ 6.8–7.2 ppm and a hydroxyl proton at δ 5.2 ppm (broad) in CDCl3 . In contrast, the methoxy group in the target compound would show a singlet near δ 3.3–3.5 ppm, while the methylamino protons may resonate at δ 2.5–3.0 ppm.
- LCMS Data : A related compound in EP 4 374 877 A2 (m/z 540.2 [M+H]⁺) suggests that the target compound’s mass spectrum would display a molecular ion peak consistent with its molecular weight.
Biological Activity
(E)-5-(Methoxy(methyl)amino)-1-phenylpent-1-en-3-one is an organic compound that has garnered attention due to its diverse biological activities, attributed to its unique structural features, including a phenyl group, a pentene backbone, and methoxy(methyl)amino functional groups. This article explores its biological activities, synthesis pathways, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of the methoxy and amino groups enhances the compound's ability to engage in hydrogen bonding and other molecular interactions, influencing its reactivity and biological properties.
1. Antioxidant Activity
Compounds with similar structural motifs have demonstrated significant antioxidant properties. These properties enable them to neutralize free radicals, potentially reducing oxidative stress in biological systems. The antioxidant capacity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
This compound exhibits antimicrobial activity against various bacterial strains. This activity may stem from its capacity to disrupt bacterial cell membranes or inhibit essential enzymes involved in cellular processes. Such properties suggest potential applications in developing new antimicrobial agents.
3. Anti-Cancer Activity
Research indicates that compounds with structural similarities can inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis. In vitro studies have shown that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anti-cancer agent .
Synthesis Pathways
The synthesis of this compound can be achieved through various synthetic routes. Key methods include:
- Condensation Reactions : Utilizing aldehydes and amines to form imines followed by reduction.
- Alkylation : Employing alkyl halides to introduce the methoxy(methyl)amino group onto the phenylpentene backbone.
These synthetic pathways highlight the versatility in producing this compound, which is critical for further pharmacological studies .
Case Studies and Research Findings
Recent studies have focused on the cytotoxic effects of this compound against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Induces apoptosis |
| This compound | HL-60 (Leukemia) | TBD | Inhibits proliferation |
Preliminary results indicate that this compound exhibits significant cytotoxicity in HL-60 cells compared to normal human umbilical vein endothelial cells (HUVEC), suggesting a selective action against cancerous cells while sparing normal tissues .
Q & A
Q. What synthetic strategies are commonly employed for (E)-5-(Methoxy(methyl)amino)-1-phenylpent-3-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions, such as the 4 + 1 strategy using ketones and aldehydes. For example, a 48-hour reaction in diethyl ether (Et₂O) with 4-phenyl-2-butanone and substituted benzaldehydes yielded a 44% product after chromatography (EtOAc/hexanes, 20:80) . Optimization may involve adjusting solvent polarity, reaction time, or catalyst systems. Key parameters include monitoring reaction progress via TLC and ensuring stoichiometric balance of reagents.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for structural confirmation. For instance, literature comparisons of chemical shifts (e.g., δ 7.3–6.8 ppm for aromatic protons) and coupling constants (e.g., J = 15.8 Hz for the enone system) validate the (E)-configuration . High-Resolution Mass Spectrometry (HR-ESI-MS) confirms molecular ion peaks (e.g., [M + H]⁺ at m/z 283.1354) . Additional characterization includes IR for carbonyl stretches (~1700 cm⁻¹) and melting point analysis (e.g., 94–95°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthesized batches and literature values?
Discrepancies may arise from impurities, solvent effects, or stereochemical variations. To address this:
- Re-run NMR experiments with deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).
- Perform 2D NMR (HSQC, HMBC) to confirm spin systems and connectivity.
- Compare with structurally analogous compounds (e.g., diarylpentanoids) to identify expected shifts .
- Validate purity via HPLC (>95%) and elemental analysis (e.g., C: 76.57% vs. observed 76.77%) .
Q. What experimental design limitations could affect the validity of stability studies for this compound?
Degradation during prolonged experiments (e.g., 9-hour data collection) may alter the compound’s matrix due to organic decomposition. Mitigation strategies include:
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Reproducibility requires:
- Detailed protocols: Specify solvent grades (e.g., anhydrous Et₂O), reaction temperatures, and purification methods (e.g., column chromatography gradients) .
- Reporting exact spectral parameters (e.g., NMR frequency, MS ionization mode).
- Providing supplementary data (e.g., crystallographic coordinates, HPLC traces) per journal guidelines .
Q. What methodologies are recommended for analyzing the compound’s stability under varying pH or temperature conditions?
- pH stability : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ_max ~250 nm for enone systems).
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points .
- Light sensitivity : Conduct accelerated aging studies under UV/visible light with LC-MS to track photoproducts.
Q. How should researchers address contradictions in bioactivity data from independent studies?
- Meta-analysis : Systematically compare study designs (e.g., cell lines, assay protocols) to identify confounding variables .
- Dose-response validation : Replicate experiments with standardized concentrations (e.g., 1–100 µM) and controls.
- Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
